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molecular formula C7H2Cl2N2O2 B029917 2,3-Dichloro-6-nitrobenzonitrile CAS No. 2112-22-3

2,3-Dichloro-6-nitrobenzonitrile

Cat. No. B029917
M. Wt: 217.01 g/mol
InChI Key: RDFDRMZYAXQLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225534

Procedure details

10.9 parts of 2,3-dichloro-6-nitrobenzonitrile, 0.84 parts of lithium chloride, 2.22 parts of anhydrous aluminum chloride and 15 parts of N-methyl-2-pyrrolidone were reacted at 180° C. for one hour, and the reaction solution was treated similarly to EXAMPLE B12 to obtain 9.4 parts of 2,3,6-trichlorobenzonitrile with purity of almost 100%. Yield: 91.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[C:6]([N+]([O-])=O)[C:3]=1[C:4]#[N:5].[Cl-:14].[Li+].[Cl-].[Al+3].[Cl-].[Cl-]>CN1CCCC1=O>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[C:6]([Cl:14])[C:3]=1[C:4]#[N:5] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction solution was treated similarly to EXAMPLE B12

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC=C1Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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